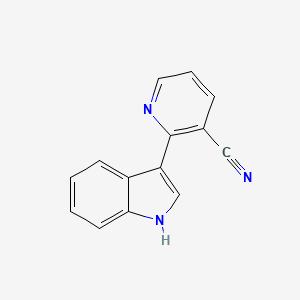

2-(1H-Indol-3-yl)-nicotinonitrile

Übersicht

Beschreibung

2-(1H-Indol-3-yl)-nicotinonitrile is a heterocyclic compound that features both an indole and a nicotinonitrile moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of the nicotinonitrile group adds further chemical versatility, making this compound of significant interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The nicotinonitrile group can then be introduced through a nucleophilic substitution reaction using appropriate nitrile precursors .

Industrial Production Methods

Industrial production of 2-(1H-Indol-3-yl)-nicotinonitrile may involve large-scale Fischer indole synthesis followed by nitrile introduction. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Analyse Chemischer Reaktionen

Synthetic Routes and Multicomponent Reactions

2-(1H-Indol-3-yl)-nicotinonitrile derivatives are synthesized via acid-catalyzed multicomponent reactions. A representative method involves:

-

Reactants : 3-(1H-Indol-3-yl)-3-oxopropanenitrile, aldehydes, and ammonium acetate.

-

Catalyst : MIL-88B(Fe₂/Ni)/imidazole/SO₃H (20 mg).

-

Conditions : Solvent-free, 100°C.

-

Product : Pyridine-3,5-dicarbonitrile derivatives with indole substituents (yields: 85–92%) .

The mechanism proceeds via Knoevenagel condensation between aldehydes and active methylene compounds, followed by cyclization (Scheme 1). This method is scalable and avoids toxic solvents .

Cyclization and Spirocyclic Intermediate Formation

The compound participates in [4+1]-spirocyclization with nitroalkenes, forming 2-(1H-indol-2-yl)acetonitriles. Key steps include:

-

Nitroalkene activation leading to spirocyclic iminium intermediate (10 ).

-

Base-assisted ring cleavage to yield nitriles (6 ) (Scheme 2) .

Isolation of spirocyclic intermediates confirms the proposed mechanism, with AlCl₃ or NaHSO₃ acting as initiators in some cases .

Nitrile Group Reactivity

The nitrile moiety undergoes nucleophilic addition or cyclization:

-

With anthranilamide : Forms 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one under Na₂S₂O₅/DMAC conditions (yield: 86%) .

-

With hydrazides : Produces N'-(1H-indol-3-ylmethylene)-2-cyanoacetohydrazide derivatives (confirmed by ¹³C NMR at δ 116.19 ppm for CN) .

Structural and Mechanistic Insights

X-ray crys

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has shown that compounds containing indole structures exhibit significant anticancer properties. For instance:

- Case Study : A study found that derivatives related to this compound demonstrated cytotoxicity against colorectal carcinoma (HCT116) with an IC50 value of 6.76 µg/mL, compared to 77.15 µg/mL for the positive control (5-FU) .

| Compound | IC50 Value (µg/mL) | Target |

|---|---|---|

| 2-(1H-Indol-3-yl)-nicotinonitrile | 6.76 | HCT116 |

| 5-FU (control) | 77.15 | HCT116 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : It showed significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 15.625 - 62.5 |

Anti-inflammatory Activity

Indole derivatives are known to have anti-inflammatory effects:

- Mechanism of Action : Studies indicate that these compounds can modulate cytokine production, reducing pro-inflammatory cytokines like TNF-α while enhancing anti-inflammatory markers.

Material Science Applications

The aromatic nature of the indole and nicotinonitrile groups suggests potential applications in material science:

- Electronic Properties : Research may explore whether this compound exhibits interesting electronic or self-assembly properties useful for developing novel materials.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential drug development targeting specific enzymes or receptors due to its biological activities. |

| Anticancer Research | Demonstrated cytotoxicity against various cancer cell lines. |

| Antimicrobial Research | Effective against multiple bacterial strains. |

| Material Science | Investigated for unique electronic properties and applications in novel materials development. |

Wirkmechanismus

The mechanism of action of 2-(1H-Indol-3-yl)-nicotinonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π stacking interactions. The nitrile group can further modulate these interactions by providing additional binding sites or altering the electronic properties of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-Indol-3-yl)-quinazolin-4(3H)-one: Similar in structure but contains a quinazolinone moiety instead of a nicotinonitrile group.

3-(1H-Indol-5-yl)-1,2,4-oxidizable derivatives: Contains an oxidizable group at the 1,2,4-positions.

Uniqueness

2-(1H-Indol-3-yl)-nicotinonitrile is unique due to the presence of both the indole and nicotinonitrile groups, which confer distinct chemical and biological properties.

Biologische Aktivität

2-(1H-Indol-3-yl)-nicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety, which is known for its significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Research has shown that indole-containing compounds exhibit promising anticancer properties. A study highlighted that derivatives of acrylonitrile, including those related to indole, demonstrate effective cytotoxicity against various cancer cell lines.

Key Findings:

- IC50 Values: Compound 7f (related to indole) showed an IC50 value of 6.76 µg/mL against colorectal carcinoma (HCT 116), indicating strong anticancer potential compared to the positive control (5-FU) with an IC50 of 77.15 µg/mL .

- Mechanism of Action: The mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins and regulation of apoptotic pathways, including caspase activation and cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Indole derivatives are noted for their broad-spectrum activity against various pathogens.

Research Insights:

- Antibacterial Effects: The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective in inhibiting Staphylococcus aureus and Escherichia coli strains.

- Minimum Inhibitory Concentration (MIC): The MIC values for the compound ranged from 15.625 μM to 62.5 μM against selected bacterial strains .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. Compounds with anti-inflammatory properties can mitigate these effects.

Observations:

- Cytokine Modulation: Studies indicate that indole derivatives can modulate cytokine production, reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β while increasing anti-inflammatory markers .

- Therapeutic Potential: Given its ability to influence inflammatory pathways, this compound presents potential as a therapeutic agent in inflammatory diseases.

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-8-10-4-3-7-16-14(10)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBGOTBCKWZJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463020 | |

| Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3191-30-8 | |

| Record name | 3-Pyridinecarbonitrile, 2-(1H-indol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.